Dibutylamine benzoate

Description

Properties

IUPAC Name |

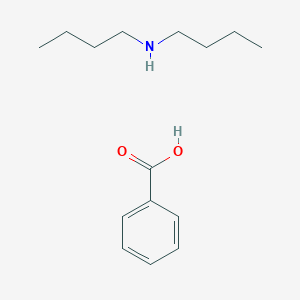

benzoic acid;N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.C7H6O2/c1-3-5-7-9-8-6-4-2;8-7(9)6-4-2-1-3-5-6/h9H,3-8H2,1-2H3;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOGLADXVJGNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621042 | |

| Record name | Benzoic acid--N-butylbutan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-58-0 | |

| Record name | Benzoic acid--N-butylbutan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications: FT-IR and FT-Raman Analyses

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in dibutylamine (B89481) benzoate (B1203000). The spectra are characterized by vibrations of the dibutylammonium cation and the benzoate anion.

In the FT-IR spectrum, the formation of the secondary amine salt is confirmed by the presence of characteristic absorption bands. The N-H stretching vibrations in the dibutylammonium ion give rise to a broad and intense band in the region of 3300 to 2500 cm⁻¹. cdnsciencepub.comspectroscopyonline.com Additionally, a key diagnostic feature for secondary amine salts is the NH₂⁺ deformation vibration, which appears in the 1620 to 1560 cm⁻¹ range. cdnsciencepub.com

The benzoate anion contributes several distinct peaks. The aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. vscht.cz The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are prominent and appear at approximately 1550-1610 cm⁻¹ and 1380-1440 cm⁻¹, respectively. The exact positions can be influenced by the crystalline environment. The infrared spectrum of benzoic acid shows a very broad O-H stretch from 3300 to 2500 cm⁻¹ and a sharp C=O peak around 1700 cm⁻¹, which are absent in the salt, confirming the deprotonation of the carboxylic acid. vscht.czdocbrown.info

FT-Raman spectroscopy provides complementary information. While N-H and O-H stretches are typically weak in Raman, the aromatic ring vibrations of the benzoate anion produce strong signals. The C=C stretching vibrations of the aromatic ring are expected to be prominent in the 1600-1450 cm⁻¹ region. nih.govmt.com The symmetric stretch of the carboxylate group also gives a strong Raman band. The combination of FT-IR and FT-Raman allows for a more complete vibrational analysis of the compound. acs.orghoriba.com

Table 1: Characteristic Vibrational Frequencies for Dibutylamine Benzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Dibutylammonium (R₂NH₂⁺) | N-H Stretch | 3300 - 2500 (broad, strong) | FT-IR |

| Dibutylammonium (R₂NH₂⁺) | NH₂⁺ Bend | 1620 - 1560 | FT-IR |

| Benzoate (Ar-COO⁻) | Aromatic C-H Stretch | 3100 - 3000 | FT-IR |

| Benzoate (Ar-COO⁻) | Asymmetric COO⁻ Stretch | 1550 - 1610 | FT-IR |

| Benzoate (Ar-COO⁻) | Symmetric COO⁻ Stretch | 1380 - 1440 | FT-IR, FT-Raman |

| Benzoate (Ar-COO⁻) | Aromatic C=C Stretch | 1600 - 1450 | FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing information on the proton and carbon skeletons of both the cationic and anionic components.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of this compound displays signals corresponding to the protons of the dibutylammonium cation and the benzoate anion. The protons on the carbons adjacent to the positively charged nitrogen atom in the dibutylammonium ion are deshielded and appear at a downfield chemical shift, typically in the range of 2.8-3.2 ppm. The other protons of the butyl chains (β, γ, and δ) will appear as multiplets at progressively upfield positions. The terminal methyl protons (δ) will be the most shielded, appearing around 0.9 ppm. chemicalbook.compressbooks.pub

The protons of the benzoate anion will exhibit signals in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-donating effect of the carboxylate group. The protons ortho to the carboxylate group are expected to appear around 8.0-8.2 ppm, while the meta and para protons will be found at slightly more upfield positions, typically in the range of 7.4-7.6 ppm. mdpi.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Component | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| α-CH₂ | Dibutylammonium | ~2.8 - 3.2 | Multiplet |

| β-CH₂ | Dibutylammonium | ~1.6 - 1.8 | Multiplet |

| γ-CH₂ | Dibutylammonium | ~1.3 - 1.5 | Multiplet |

| δ-CH₃ | Dibutylammonium | ~0.9 - 1.0 | Triplet |

| Ortho-H | Benzoate | ~8.0 - 8.2 | Multiplet |

| Meta/Para-H | Benzoate | ~7.4 - 7.6 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. For the dibutylammonium cation, the α-carbon atoms attached to the nitrogen are deshielded and will appear at a downfield chemical shift, typically around 45-50 ppm. The other carbons of the butyl chains will resonate at higher fields. chemicalbook.com

In the benzoate anion, the carboxylate carbon (COO⁻) is expected to have a chemical shift in the range of 170-180 ppm. The quaternary aromatic carbon attached to the carboxylate group will appear around 135-140 ppm. The other aromatic carbons will have chemical shifts in the typical aromatic region of 128-132 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Component | Predicted Chemical Shift (ppm) |

|---|---|---|

| α-C | Dibutylammonium | ~45 - 50 |

| β-C | Dibutylammonium | ~28 - 32 |

| γ-C | Dibutylammonium | ~19 - 23 |

| δ-C | Dibutylammonium | ~13 - 15 |

| COO⁻ | Benzoate | ~170 - 180 |

| C-ipso | Benzoate | ~135 - 140 |

| C-ortho/meta/para | Benzoate | ~128 - 132 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy is used to investigate the electronic transitions within the chromophores of this compound. The primary chromophore in this compound is the benzoate anion. The UV-Vis spectrum of the benzoate ion in an aqueous solution typically displays two main absorption bands. rsc.orgj-cst.org

The more intense band, often referred to as the B-band (benzenoid band), appears at a lower wavelength, around 225-230 nm. rsc.orgj-cst.org A second, less intense band, known as the C-band, is observed at a higher wavelength, around 270-280 nm. rsc.org The exact positions and intensities of these bands can be influenced by the solvent and the specific counter-ion. The dibutylammonium cation itself does not absorb significantly in the UV-Vis region. The absence of absorption at higher wavelengths indicates no significant charge-transfer interactions between the cation and anion in the ground state.

Table 4: UV-Vis Absorption Maxima for the Benzoate Anion

| Absorption Band | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| B-band | ~225 - 230 | π → π |

| C-band | ~270 - 280 | π → π |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. As an ionic compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. nih.gov In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the dibutylammonium cation [(C₄H₉)₂NH₂]⁺ at a mass-to-charge ratio (m/z) of 130.16.

In negative ion mode, the benzoate anion [C₆H₅COO]⁻ would be detected at an m/z of 121.03. The molecular ion of the intact salt is generally not observed.

Fragmentation of the dibutylammonium cation in tandem MS (MS/MS) would likely involve the loss of a butyl radical to produce a fragment at m/z 73, or the loss of butene to give a fragment at m/z 74. gatech.edumassbank.eu The fragmentation of the benzoate anion would primarily involve the loss of CO₂ to yield a phenyl anion fragment at m/z 77, although this is less commonly observed. libretexts.org

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Ionization Mode | Potential Fragments (m/z) |

|---|---|---|---|

| Dibutylammonium Cation | 130.16 | Positive | 73, 74 |

| Benzoate Anion | 121.03 | Negative | 77 |

Interactions in Solution and Supramolecular Assemblies

Solvent Interactions and Dissolution Behavior

The dissolution of Dibutylamine (B89481) benzoate (B1203000) is a complex process influenced by the nature of the solvent, the specific intermolecular forces at play, and the thermodynamics of the system.

The principle of "like dissolves like" serves as a fundamental guideline for understanding the solubility of chemical compounds. tandfonline.com This concept posits that a solute is most likely to dissolve in a solvent that has a similar polarity. tandfonline.com Dibutylamine benzoate, being a salt, is comprised of the dibutylammonium cation and the benzoate anion. The dibutyl groups (C₄H₉) introduce significant hydrophobic (non-polar) character, while the ammonium (B1175870) and carboxylate functions provide polar, ionic sites. This dual nature means its solvation is a balance between these competing characteristics.

The Hansen Solubility Parameter (HSP) is a useful tool for quantifying the different contributions to solvation. acs.org It deconstructs the total solubility parameter (δt) into components for dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh). acs.org The solubility of BBA was analyzed using HSPs for various solvents, providing insight into the specific interactions driving dissolution. acs.org

Table 1: Hansen Solubility Parameters for Various Solvents at 298.15 K Data adapted from a study on the related compound 2-[4-(dibutylamino)-2-hydroxy-benzoyl] benzoic acid. acs.org

| Solvent | δd (J·cm⁻³)¹/² | δp (J·cm⁻³)¹/² | δh (J·cm⁻³)¹/² | δt (J·cm⁻³)¹/² |

|---|---|---|---|---|

| n-Heptane | 15.30 | 0.00 | 0.00 | 15.30 |

| Toluene | 18.00 | 1.40 | 2.00 | 18.20 |

| Ethyl Acetate | 15.80 | 5.30 | 7.20 | 18.10 |

| Acetone | 15.50 | 10.40 | 7.00 | 20.00 |

| n-Propanol | 16.00 | 6.80 | 17.40 | 24.50 |

| Ethanol (B145695) | 15.80 | 8.80 | 19.40 | 26.60 |

Hydrogen bonding plays a critical role in the dissolution and interaction of this compound in protic solvents like water or alcohols. The dibutylammonium cation (R₂NH₂⁺) acts as a hydrogen bond donor, while the benzoate anion's carboxylate group (-COO⁻) is a strong hydrogen bond acceptor. In aqueous solutions, the presence of polar functional groups allows for hydrogen bonding with water molecules, which promotes solubility and can lead to satisfactory dissolution rates. solubilityofthings.com

The structure of this compound in the solid state is a proton-transfer compound, where the acidic proton from benzoic acid has transferred to the nitrogen atom of dibutylamine. escholarship.org In the crystal structure of a similar salt, Di-n-butylammonium 2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoate, the dibutylammonium cation forms three distinct N-H⋯O hydrogen bonds with the oxygen atoms of the carboxylate group. escholarship.org This type of strong, directional interaction is fundamental to the stability of the salt.

Furthermore, studies on benzoate esters show that hydrogen bonding can occur not only with the carbonyl oxygen (C=O) but also with the alkoxy oxygen of the ester group. rsc.org While this compound is a salt and not an ester, this highlights the strong acceptor capability of oxygen atoms within a benzoate framework. The PubChem database indicates that the parent molecule, 4-(Dibutylamino)benzoic acid, has one hydrogen bond donor and three hydrogen bond acceptors, underscoring its potential for complex hydrogen bonding interactions. nih.gov

The dissolution of a solid in a liquid is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. A negative ΔG indicates a spontaneous process. Generally, solubility increases with temperature, suggesting an endothermic dissolution process (ΔH > 0), where the input of thermal energy helps overcome the intermolecular forces within the solid crystal lattice. solubilityofthings.comsolubilityofthings.com

For the related compound 2-[4-(dibutylamino)-2-hydroxy-benzoyl] benzoic acid (BBA), the dissolution process in twelve different pure solvents was found to be endothermic and entropy-driven. acs.org Thermodynamic functions for the dissolution of benzoic acid in various solvent mixtures have been calculated using the van 't Hoff and Gibbs equations. mdpi.com These analyses provide quantitative insight into the energy changes during solvation. The apparent standard enthalpy (ΔH°soln), Gibbs energy (ΔG°soln), and entropy (ΔS°soln) of the solution process for BBA were determined from its solubility data at different temperatures. acs.org

Table 2: Apparent Molar Thermodynamic Quantities for the Dissolution of 2-[4-(dibutylamino)-2-hydroxy-benzoyl] benzoic acid (BBA) in Various Solvents at a Mean Harmonic Temperature of 302.82 K Data adapted from a study on the related compound BBA. acs.org

| Solvent | ΔH°soln (kJ·mol⁻¹) | ΔG°soln (kJ·mol⁻¹) | ΔS°soln (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| n-Heptane | 51.34 | 24.96 | 87.11 |

| Toluene | 28.52 | 10.37 | 60.00 |

| Ethyl Acetate | 24.32 | 6.25 | 59.70 |

| Acetone | 23.75 | 4.50 | 63.59 |

| n-Propanol | 28.31 | 1.54 | 88.42 |

| Ethanol | 26.55 | 2.80 | 78.47 |

Supramolecular Chemistry and Self-Assembly Processes

Beyond simple dissolution, this compound components can engage in more complex supramolecular interactions, leading to the formation of ordered, non-covalently bonded assemblies. This self-assembly is driven by specific recognition events, primarily hydrogen bonding. core.ac.uk

Supramolecular chemistry often relies on the specific pairing of molecules through complementary hydrogen bonding patterns. whiterose.ac.uk Benzoate anions are frequently used as guests in supramolecular systems due to their ability to act as hydrogen bond acceptors. researchgate.net The interaction between a donor molecule and an acceptor molecule can lead to the formation of stable heterodimers in solution. nih.gov

The association of substituted benzoates with dibutyltriuret has been studied to understand complexation driven by multiple hydrogen bonds. beilstein-journals.orgnih.gov Dibutyltriuret can present various hydrogen-bonding patterns (e.g., Donor-Donor-Donor-Donor or D-D-D-D), which can interact with the Acceptor-Acceptor (A-A) pattern of the benzoate's carboxylate group. beilstein-journals.org Similarly, the interaction between a pyridyl-urea derivative with a Donor-Donor-Acceptor (DDA) binding motif and a complementary host can form a complex held together by three hydrogen bonds. nih.gov

In the solid state, substituted benzoates are known to form extensive one-, two-, or three-dimensional supramolecular structures through various N-H···O, O-H···N, and N-H···N hydrogen bonds. nih.gov The salt formed between di-n-butylamine and a benzoic acid derivative exemplifies a proton-transfer compound where multiple N-H···O hydrogen bonds dictate the crystal packing. escholarship.org These specific, directional interactions are the foundation of self-assembly processes, allowing simple molecular components to organize into more complex and functional architectures.

The molecules involved in supramolecular assembly are often not rigid. The existence of different conformations, or rotamers, can significantly influence their ability to associate in solution. beilstein-journals.orgnih.gov The dibutyl chains of the cation have multiple rotatable bonds, as does the parent 4-(dibutylamino)benzoic acid, which has eight. nih.gov This conformational flexibility means the molecule exists in a dynamic equilibrium of different shapes.

A detailed study on the association of dibutyltriuret with various substituted benzoates revealed the critical role of this conformational equilibrium. beilstein-journals.orgnih.gov The dibutyltriuret molecule can exist in at least five different conformations, some of which are stabilized by intramolecular hydrogen bonds. beilstein-journals.org This dynamic equilibrium affects how it associates with the benzoate guests. Variable temperature NMR studies showed that the complex exists in at least three different forms at low temperatures. beilstein-journals.orgnih.gov The presence of this equilibrium prevents a simple, linear relationship between the benzoate substituent's electronic properties and the association strength. beilstein-journals.org However, it provides deep insight into the conformational state of the molecules within the complex. beilstein-journals.orgnih.gov

Table 3: Association Constants (Kassoc) for the Complexation of Dibutyltriuret with Various Substituted Benzoates in CDCl₃ at 295 K Data illustrates the principle of association phenomena involving benzoates. beilstein-journals.org

| Benzoate Guest | Substituent | Kassoc (M⁻¹) |

|---|---|---|

| Benzoate | H | 150 ± 10 |

| 4-Methoxybenzoate | 4-OCH₃ | 170 ± 10 |

| 4-Methylbenzoate | 4-CH₃ | 160 ± 10 |

| 4-Fluorobenzoate | 4-F | 180 ± 10 |

| 4-Chlorobenzoate | 4-Cl | 200 ± 10 |

| 4-Nitrobenzoate | 4-NO₂ | 390 ± 20 |

Investigation of Host-Guest Interactions

The study of host-guest interactions provides insight into the formation of supramolecular assemblies, where non-covalent bonds drive the association of two or more molecules.

Research into the complexation behavior of large, cage-like host molecules has demonstrated their ability to encapsulate smaller guest molecules. In one such study, the interaction between a truncated tetrahedral imine cage (the host) and various ammonium salts (the guests) was investigated. Among the guests studied was denatonium (B1200031) benzoate. The denatonium cation, with a molecular volume of 343 ų, is slightly larger than a tetra-n-butylammonium (NBu₄⁺) cation. These complexation studies were carried out in a solvent mixture of deuterated dichloromethane (B109758) (CD₂Cl₂) and deuterated acetonitrile (B52724) (CD₃CN). nih.gov This type of research highlights how the size and shape of both the host and guest molecules are critical factors in determining the stability and formation of the resulting host-guest complex. nih.gov

In a different application of host-guest chemistry, a liquid membrane electrode was developed using a macrocyclic polyamine as an ionophore for the potentiometric detection of benzoate. The membrane's function relies on the specific interaction between the host (the polyamine macrocycle) and the guest (the benzoate anion). The components used to prepare the membrane included dibutylamine and benzoic acid. researchgate.net The sensitivity and selectivity of the electrode towards benzoate are a direct result of the host-guest interaction, leading to the generation of a measurable potential signal. researchgate.net These studies underscore the principle of molecular recognition, where a host molecule is designed to preferentially bind to a specific guest, enabling applications such as chemical sensing. researchgate.netresearchgate.net The formation of these complexes is governed by a combination of non-covalent forces, including electrostatic and hydrophobic interactions. researchgate.net

Volumetric and Transport Properties of Mixtures Involving Dibutylamino Moieties

The study of volumetric and transport properties, such as density (ρ), viscosity (η), and speed of sound (u), of liquid mixtures provides valuable information about intermolecular interactions. Several studies have focused on binary mixtures of dibutylamine (DBA) with various alcohols to understand the nature and extent of the interactions between the component molecules. bohrium.comresearchgate.net

These interactions are complex and can include the breaking of self-associated structures of the pure components (like the hydrogen-bonded networks in alcohols and amines) and the formation of new hydrogen bonds and other adhesive forces between the unlike molecules. The balance between these effects determines the deviation of the mixture's properties from ideal behavior.

Experimental data for these mixtures are used to calculate excess thermodynamic properties, such as excess molar volume (Vₘᴱ) and deviation in viscosity (Δη). These excess properties quantify the non-ideality of the mixture. A negative Vₘᴱ suggests that the volume of the mixture is less than the sum of the individual volumes of its components, indicating strong specific interactions (like hydrogen bonding) or interstitial accommodation of one component into the other's structure. Conversely, a positive Vₘᴱ points to the dominance of effects that increase volume, such as the breaking of hydrogen bonds present in the pure components.

For example, densities (ρ) and viscosities (η) for binary mixtures of dibutylamine with several isomeric butanols (1-butanol, 2-butanol, 2-methylpropan-1-ol, and 2-methylpropan-2-ol) were measured across the entire composition range at temperatures from 298.15 K to 308.15 K. researchgate.net From this data, excess molar volumes (Vₘᴱ) and viscosity deviations (Δη) were calculated. The results showed that the Vₘᴱ values for these systems were negative over the whole range of mole fractions. researchgate.net Similarly, a study of mixtures of di-n-propylamine and di-n-butylamine with a series of alkanols (from ethanol to decanol) also reported large negative values for Vₘᴱ. researchgate.net This indicates that the specific interactions between the amine and alcohol molecules, primarily through N-H···O and O-H···N hydrogen bonding, lead to a more compact packing and a reduction in the total volume.

The viscosity deviations (Δη) for these mixtures were also found to be negative across all compositions. researchgate.net Negative Δη values suggest that the forces between the unlike molecules are weaker than the average forces in the pure components, or that geometric factors like differences in molecular size and shape lead to a decrease in viscosity. The magnitude of these negative deviations in viscosity was observed to increase with the chain length of the alkanol, except for mixtures with ethanol. researchgate.net

Below are interactive tables summarizing representative data for the excess molar volume and viscosity deviation for the binary mixture of dibutylamine and 1-butanol (B46404) at 298.15 K.

Table 1: Excess Molar Volume (Vₘᴱ) for Dibutylamine + 1-Butanol Mixtures at 298.15 K

| Mole Fraction of Dibutylamine (x₁) | Vₘᴱ (cm³·mol⁻¹) |

| 0.1 | -0.35 |

| 0.3 | -0.80 |

| 0.5 | -0.95 |

| 0.7 | -0.85 |

| 0.9 | -0.40 |

| Note: Data are representative values derived from trends reported in the literature. researchgate.net |

Table 2: Viscosity Deviation (Δη) for Dibutylamine + 1-Butanol Mixtures at 298.15 K

| Mole Fraction of Dibutylamine (x₁) | Δη (mPa·s) |

| 0.1 | -0.40 |

| 0.3 | -0.85 |

| 0.5 | -0.90 |

| 0.7 | -0.70 |

| 0.9 | -0.30 |

| Note: Data are representative values derived from trends reported in the literature. researchgate.net |

These investigations into volumetric and transport properties are crucial for understanding the fundamental behavior of amine-alcohol mixtures, which have practical applications, such as in processes for CO₂ absorption. bohrium.comresearchgate.net

Mechanistic Studies and Catalytic Roles in Chemical Transformations

Role of Dibutylamine (B89481) as a Strong Hindered Base and Nucleophile in Organic Reactions

Dibutylamine (C₈H₁₉N) is a secondary amine that functions as a highly reactive catalyst and reagent in numerous organic reactions. Its utility stems from its dual nature as both a strong, sterically hindered base and a competent nucleophile. sigmaaldrich.com

As a strong base, dibutylamine is effective in elimination reactions. sigmaaldrich.com Its basic character facilitates the removal of protons from active methylene (B1212753) compounds, which can accelerate reaction rates. Due to the steric hindrance provided by the two butyl groups, its nucleophilicity can be tempered, allowing it to act as a non-nucleophilic base in certain contexts. However, it remains an effective nucleophile in many reactions. For instance, it is used to synthesize N,N-Dibutyl-4-methylaniline through the Buchwald-Hartwig amination and N,N-dibutylacetamide via acetylation. sigmaaldrich.com

The reactivity of dibutylamine as a nucleophile is influenced by both its inherent basicity (pKa) and steric factors. When compared to other amines in reactions with carbonates, the reactivity is largely dictated by the amine's pKa, but for dibutylamine, steric hindrance becomes a more dominant factor, reducing its relative rate of reactivity compared to less hindered primary amines like butylamine (B146782) or octylamine. thieme-connect.com Despite this, its nucleophilicity is sufficient for it to participate in various substitution reactions. vaia.com However, in some directed nucleophilic aromatic substitution reactions, its steric bulk can prevent it from reacting, whereas less hindered amines like pyrrolidine (B122466) are successful. rsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₉N | sigmaaldrich.com |

| Molar Mass | 129.247 g·mol⁻¹ | sigmaaldrich.com |

| Appearance | Colorless liquid | |

| Boiling Point | 159 °C | sigmaaldrich.com |

| Melting Point | -62 °C | sigmaaldrich.com |

| Density | 0.767 g/mL at 25 °C | sigmaaldrich.com |

| pH | 11.1 (1 g/L at 20 °C) | sigmaaldrich.com |

Elucidation of Reaction Mechanisms for Synthesized Dibutylamino Benzoate (B1203000) Compounds

The reaction mechanisms associated with dibutylamino benzoate primarily involve the benzoate moiety, as the dibutylammonium ion is generally a spectator. The following sections detail the key transformations that the benzoic acid portion can undergo.

The benzoic acid moiety can undergo both oxidation and reduction under specific chemical or biological conditions.

Oxidation Pathways: The benzene (B151609) ring of benzoic acid is generally resistant to oxidation. justlonghealth.com However, under certain conditions, it can be oxidized. For example, using a copper salt catalyst, benzoic acid can be oxidized by oxygen to produce phenol (B47542) and carbon dioxide. justlonghealth.com In biological systems, the oxidation of aminobenzoic acid derivatives is a known pathway. The diiron enzyme AurF, for instance, catalyzes the oxidation of p-aminobenzoate to p-nitrobenzoate, a reaction that involves two dioxygen molecules. researchgate.netresearchgate.net

In plants, benzoic acid biosynthesis itself occurs via a β-oxidative pathway starting from cinnamic acid. pnas.orgnih.govpnas.org This multi-step enzymatic process involves the shortening of the C3 side chain of phenylalanine. pnas.org The degradation of benzoic acid derivatives can also proceed through hydroxylation followed by ring-opening reactions, particularly during ozonation processes. researchgate.netrsc.org

Reduction Pathways: The carboxyl group of benzoic acid can be reduced to either an aldehyde (benzaldehyde) or a primary alcohol (benzyl alcohol). This transformation can be achieved using reducing agents like DIBAL-H, LiAlH₄, or sodium borohydride. justlonghealth.com Catalytic reduction with hydrogen is also possible. For example, under a catalyst prepared from Al(NO₃)₃ and Mn(NO₃)₂, benzoic acid can be reduced to benzaldehyde. justlonghealth.com

The benzoate component is susceptible to both nucleophilic and electrophilic substitution reactions, which are fundamental to its chemical versatility. ontosight.ai

Electrophilic Substitution Reactions: The carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. aakash.ac.indoubtnut.com This deactivation means that reactions like nitration, halogenation, and sulfonation are more difficult to achieve compared to benzene itself and require harsher conditions. justlonghealth.com The electron-withdrawing nature of the carboxyl group directs incoming electrophiles to the meta position. aakash.ac.indoubtnut.comyoutube.comfirsthope.co.in For example, the bromination of benzoic acid in the presence of ferric bromide yields m-bromobenzoic acid, and nitration with a mixture of concentrated nitric and sulfuric acids produces m-nitrobenzoic acid. youtube.comfirsthope.co.in Benzoic acid notably does not undergo Friedel-Crafts reactions because the Lewis acid catalyst (e.g., AlCl₃) complexes with the carboxyl group. aakash.ac.in

| Reaction | Reagents | Major Product | Source |

|---|---|---|---|

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | m-Nitrobenzoic acid | firsthope.co.in |

| Halogenation (Bromination) | Br₂ + FeBr₃ | m-Bromobenzoic acid | youtube.com |

Nucleophilic Substitution Reactions: Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives such as esters, amides, and acid halides. masterorganicchemistry.comlibretexts.orgkhanacademy.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. masterorganicchemistry.comlibretexts.org The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org This order is determined by the stability of the leaving group; better leaving groups (weaker bases) lead to more reactive compounds. For example, benzoate esters can be formed by reacting benzoyl chloride with an alcohol. pressbooks.pub

The degradation of dibutylamino benzoate compounds often involves the hydrolysis of the benzoate moiety, particularly if it exists as an ester.

The hydrolysis of benzoate esters is a well-studied process that can be catalyzed by either acid or base. masterorganicchemistry.com

Basic Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This leads to a tetrahedral intermediate which then collapses, expelling an alkoxide ion (RO⁻) to form a carboxylic acid. The carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. masterorganicchemistry.com Mechanistic studies on alkyl benzoate esters show that this process involves the cleavage of the acyl-oxygen bond. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process and requires an excess of water to proceed towards completion.

The rate of hydrolysis is dependent on pH and the nature of substituents on the benzene ring. oieau.fr In studies of substituted methyl benzoates, the hydrolysis rate was found to be independent of buffer concentration at neutral pH, consistent with a mechanism involving the direct addition of a hydroxide ion to the ester carbonyl. oieau.fr Electron-withdrawing groups on the ring increase the rate of hydrolysis, while electron-donating groups decrease it. oieau.fr

Biodegradation of dibenzoate plasticizers often begins with the hydrolysis of an ester bond, releasing benzoic acid and a monoester. nih.gov Further degradation can be slow, but for some structures, it proceeds via oxidation of the alcohol group followed by β-oxidation. nih.gov Similarly, certain bacteria can degrade parabens (4-hydroxybenzoic acid esters) first by hydrolysis to 4-hydroxybenzoic acid, followed by decarboxylation to phenol. nih.gov

| Compound | Estimated Half-Life (Years) | Source |

|---|---|---|

| Methyl 4-methoxybenzoate | 4.8 | oieau.fr |

| Methyl benzoate | 1.8 | oieau.fr |

| Methyl 4-nitrobenzoate | 0.1 | oieau.fr |

Catalytic Activity of Dibutylamino Benzoate Derivatives in Specific Reactions

Derivatives containing both aminobenzoate and dibutylamino functionalities exhibit notable catalytic properties in various contexts. The combination of an amine's nucleophilicity and the structural features of the benzoate ring can be harnessed for catalysis.

Dibutylamine itself is an efficient organocatalyst for multicomponent reactions, such as the synthesis of pyrano[2,3-d]pyrimidine derivatives. sigmaaldrich.com In this role, it activates substrates and facilitates key bond-forming steps.

More complex aminobenzoate derivatives have been explored for their catalytic roles. For example, para-aminobenzoic acid (PABA) supported on silica-coated magnetic nanoparticles has been shown to be an efficient heterogeneous nanocatalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water. sciforum.net Ethyl 2-aminobenzoate (B8764639) derivatives are used to synthesize Schiff bases, which are precursors to a wide range of biologically active compounds. amazonaws.com

In the realm of biochemistry, aminobenzoic acid derivatives serve as crucial probes for understanding enzymatic mechanisms. The ribosome, a natural catalyst for protein synthesis, can incorporate certain aminobenzoic acid derivatives into polypeptide chains. nih.gov High-resolution structural studies of ribosomes with ortho- and meta-aminobenzoic acid derivatives bound in the peptidyl transferase center (PTC) have provided a mechanistic rationale for how these non-standard monomers are processed. nih.govacs.org The studies revealed that the aromatic ring of the aminobenzoate monomer can sterically block conformational changes in the PTC required for efficient catalysis, explaining their lower incorporation efficiency compared to natural amino acids. nih.govacs.org

Environmental Transformation and Fate Research

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

When released into the atmosphere, dibutylamine is expected to be readily degraded by reacting with photochemically produced hydroxyl radicals. ku.edu.tr The estimated atmospheric half-life for this reaction is approximately 4.4 hours, indicating a rapid breakdown process. taylorfrancis.com This suggests that atmospheric photodegradation is a significant removal pathway for the amine component. When released into the air, it may also be moderately removed from the atmosphere through wet deposition. ku.edu.tr

Benzoate (B1203000)/Benzoic Acid:

Benzoic acid, the form benzoate takes in aqueous environments, does not undergo significant hydrolysis or photolysis. regulations.gov This indicates that these abiotic degradation pathways are not major contributors to its environmental breakdown.

Biotic Degradation Mechanisms and Microbial Transformation Studies

The biodegradation of dibutylamine benzoate is expected to proceed via the separate degradation of its constituent ions by environmental microorganisms.

While specific studies on this compound are scarce, research on related compounds provides insight into the types of microorganisms capable of breaking down aliphatic amines and benzoate. For instance, Pseudomonas putida has been shown to catalyze the degradation of cyclic amines like pyrrolidine (B122466) and piperidine. researchgate.net The degradation of dibutyl phthalate (B1215562), a compound containing butyl chains, has been demonstrated by various bacterial strains, including those from the Corynebacterium-Mycobacterium-Nocardia group, Acinetobacter baumannii, and consortia containing Gordonia sp., Burkholderia sp., and Achromobacter sp. mdpi.comnih.gov These findings suggest that a diverse range of soil and aquatic bacteria possess the enzymatic machinery to degrade dibutylamine.

Dibutylamine:

Dibutylamine is considered to be readily biodegradable. europa.eu In a modified MITI test (OECD 301C), using a mixed inoculum from various sources, an 83% degradation based on oxygen consumption was observed over 28 days. europa.eu Another study using river mud bacteria, activated sludge, and adapted activated sludge also demonstrated significant degradation, with the extent depending on the microbial source and the concentration of dibutylamine. europa.eu For example, at a concentration of 10 mg/L, river mud bacteria degraded 98.8% of the compound in 12 days. europa.eu This rapid mineralization suggests that the carbon and nitrogen within the dibutylamine molecule are efficiently recycled into the microbial biomass and ecosystem.

Benzoate/Benzoic Acid:

Sodium benzoate has been shown to be readily biodegradable in multiple studies and is even considered too biodegradable to be used as a reference compound in certain tests. regulations.govnite.go.jp The aerobic degradation of benzoate often proceeds through its conversion to benzoyl-CoA, which is then further metabolized. google.com The ability of microbial consortia to mineralize compounds like di-n-butyl phthalate (DBP) to phthalic acid and then further degrade it highlights the microbial capacity to break down benzoate-related structures. nih.gov

Environmental Monitoring and Identification of Transformation Products in Relevant Matrices

For benzoate, its presence in the environment is widespread due to its natural occurrence and use as a preservative. Transformation products from the microbial degradation of benzoate are part of natural carbon cycling and include intermediates of central metabolism like catechol, succinyl-CoA, and acetyl-CoA. google.com

Environmental Partitioning and Fate in Aquatic and Terrestrial Systems

In an aqueous environment, this compound will dissociate into dibutylammonium cations and benzoate anions.

Dibutylamine:

When released into water, dibutylamine is expected to have a short half-life of less than a day and to readily biodegrade. ku.edu.tr It has an estimated bioconcentration factor (BCF) of less than 100, suggesting it is not expected to significantly bioaccumulate in aquatic organisms. ku.edu.tr When released into soil, it is also expected to undergo ready biodegradation. ku.edu.tr Its potential to leach into groundwater is considered low. ku.edu.tr

Benzoate/Benzoic Acid:

In an aqueous environment, sodium benzoate immediately dissociates to form benzoic acid. regulations.gov Benzoic acid has a pKa of 4.19 and is expected to exist primarily as the benzoate anion in most environmental waters. regulations.gov It is considered to be highly mobile in soil. regulations.gov However, its rapid biodegradation in both soil and water limits its persistence and transport. regulations.govchemrxiv.org

Research on Analogue Compounds and Structure Function Correlations

Comparative Studies with Structurally Related Benzoic Acid and Amine Derivatives

Comparative studies involving structurally similar benzoic acid and amine derivatives are crucial for understanding the unique properties of dibutylamine (B89481) benzoate (B1203000). Research into benzoic acid and benzoate reveals that their interaction with membrane systems is pH-dependent. Benzoic acid penetrates membranes more deeply than benzoate, a property linked to its antimicrobial activity. nih.gov This suggests that the benzoate component of dibutylamine benzoate likely plays a significant role in its potential biological interactions.

On the amine side, dibutylamine itself is a versatile compound used in various industrial applications, including as a corrosion inhibitor and an intermediate for emulsifiers and dyes. guidechem.com Its chemical reactivity is characterized by the nucleophilic nature of its amino group. guidechem.com Studies on other amine derivatives, such as ethyl-4-(dimethylamino) benzoate, have shown their ability to initiate polymerization in certain adhesive systems, highlighting the role of the amine structure in catalytic processes. researchgate.net

Furthermore, multicomponent reactions involving various amines, including dibutylamine, and benzoate derivatives have been explored for the synthesis of complex heterocyclic compounds like γ-lactams. d-nb.infobeilstein-journals.org These studies demonstrate how the combination of amine and benzoate functionalities can be leveraged to create diverse molecular architectures. The specific pairing of dibutylamine and benzoic acid in this compound, therefore, likely results in a unique combination of properties derived from both its acidic and basic precursors.

Synthesis and Research Implications of Functional Analogues

The synthesis and study of functional analogues of this compound provide valuable insights into structure-activity relationships. For instance, 4-(Dibutylamino)benzoic acid is a closely related compound that has been synthesized and characterized. nih.govchemicalbook.com Its availability allows for comparative studies to understand the effect of the free carboxylic acid versus the benzoate salt on the compound's properties.

Researchers have also synthesized more complex analogues to explore specific applications. For example, 2-Propanol, 1-(dibutylamino)-3-(propylthio)-, benzoate (ester), hydrochloride has been investigated for its potential as an anticholinergic agent. ontosight.ai Similarly, 2-Propanol, 1-(butylthio)-3-(dibutylamino)-, benzoate (ester), hydrochloride is another complex analogue with potential applications in pharmaceuticals or agrochemicals. ontosight.ai The synthesis of these molecules, often involving multi-step reactions, highlights the versatility of the dibutylamino and benzoate moieties as building blocks for creating new functional molecules. ontosight.aiontosight.ai

Influence of Substituent Effects on Chemical Reactivity and Properties

The chemical reactivity and properties of this compound and its analogues are significantly influenced by substituent effects on the benzene (B151609) ring. The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of benzoic acid derivatives. wikipedia.org Electron-withdrawing groups, such as a nitro group, increase the acidity of the corresponding benzoic acid, while electron-donating groups decrease it. wikipedia.org These principles directly apply to the benzoate portion of this compound, where substituents on the ring can modulate the strength of the ionic interaction with the dibutylammonium cation.

Studies on para-substituted benzenes, including benzoic acids and methyl benzoates, have shown excellent linear correlations between the chemical shifts of aromatic protons and the nature of the substituent. core.ac.uk This indicates that the electronic influence of a substituent is transmitted through the benzene ring, affecting the electron density at different positions. This, in turn, can influence the molecule's reactivity and its interactions with other molecules.

The "ortho effect" is a specific instance where a substituent in the position adjacent to the carboxyl group can introduce steric hindrance in addition to electronic effects, impacting reaction rates for processes like esterification and hydrolysis. acs.org Furthermore, theoretical studies have explored how substituents alter the reactivity of benzene derivatives in electrophilic substitution reactions by modifying the electron distribution within the aromatic ring. acs.org These findings underscore the importance of considering the position and nature of any substituents on the benzoate ring when predicting the chemical behavior of this compound analogues.

Development of Novel Dibutylamino Benzoate Systems for Advanced Research Applications

The development of novel systems based on dibutylamino benzoate structures is an active area of research with potential applications in various fields. For example, in the field of polymer chemistry, tertiary amines like those structurally related to the amine component of this compound are used to initiate polymerization in dental adhesives. researchgate.net The development of novel photoinitiating systems for free radical polymerization has also explored the use of related amine and benzoate structures. mdpi.com

In medicinal chemistry, the synthesis of novel para-aminobenzoic acid (PABA) analogues serves as a strategy for developing new therapeutic agents with potential anticancer, antibacterial, and antiviral properties. nih.gov The structural motifs of dibutylamine and benzoate can be incorporated into more complex molecules to modulate their biological activity. For instance, the development of small molecule modulators for ion channels has involved the synthesis of complex structures containing benzoate and amine functionalities. uni-muenchen.de

Furthermore, the principles of directed metalation, where a functional group directs the position of metalation on an aromatic ring, can be applied to benzoate-containing structures to facilitate the synthesis of highly functionalized aromatic compounds. acs.org This synthetic strategy opens up possibilities for creating novel dibutylamino benzoate systems with tailored properties for advanced research applications in materials science and drug discovery. The versatility of the dibutylamine and benzoate components makes them valuable building blocks in the design of new functional molecules.

Q & A

Q. How can researchers ensure ethical reporting of this compound’s potential hazards in publications?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines by:

- Transparency : Disclose all hazard data (e.g., LD₅₀, LC₅₀) in the "Experimental" section.

- Reproducibility : Deposit raw toxicity data (e.g., cell viability assays) in public repositories like Zenodo.

- Conflict of Interest : Declare funding sources related to industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.